molecular formula C18H16Cl2N2O6S B3743470 (4-Nitrophenyl) 2,4-dichloro-5-piperidin-1-ylsulfonylbenzoate

(4-Nitrophenyl) 2,4-dichloro-5-piperidin-1-ylsulfonylbenzoate

Cat. No.: B3743470
M. Wt: 459.3 g/mol
InChI Key: WQEXZMBDXORWCX-UHFFFAOYSA-N
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Description

(4-Nitrophenyl) 2,4-dichloro-5-piperidin-1-ylsulfonylbenzoate is a complex organic compound that has garnered attention in various fields of scientific research. This compound is characterized by its unique structure, which includes a nitrophenyl group, dichlorobenzene, and a piperidinylsulfonylbenzoate moiety. Its multifaceted nature makes it a subject of interest in synthetic chemistry, pharmacology, and materials science.

Properties

IUPAC Name

(4-nitrophenyl) 2,4-dichloro-5-piperidin-1-ylsulfonylbenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16Cl2N2O6S/c19-15-11-16(20)17(29(26,27)21-8-2-1-3-9-21)10-14(15)18(23)28-13-6-4-12(5-7-13)22(24)25/h4-7,10-11H,1-3,8-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WQEXZMBDXORWCX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)S(=O)(=O)C2=C(C=C(C(=C2)C(=O)OC3=CC=C(C=C3)[N+](=O)[O-])Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16Cl2N2O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

459.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Nitrophenyl) 2,4-dichloro-5-piperidin-1-ylsulfonylbenzoate typically involves multiple steps, starting with the preparation of intermediate compounds. One common route includes the nitration of phenol to form 4-nitrophenol, followed by chlorination to introduce dichloro groups. The piperidinylsulfonylbenzoate moiety is then attached through a series of nucleophilic substitution reactions. The reaction conditions often require controlled temperatures, specific solvents, and catalysts to ensure high yields and purity .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale batch reactors where the reaction conditions are meticulously controlled. The use of automated systems for temperature regulation, solvent recovery, and purification processes ensures the efficient and cost-effective production of this compound .

Chemical Reactions Analysis

Types of Reactions

(4-Nitrophenyl) 2,4-dichloro-5-piperidin-1-ylsulfonylbenzoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. The reaction conditions vary depending on the desired transformation, often requiring specific temperatures, pH levels, and solvents .

Major Products

Scientific Research Applications

Chemistry

In chemistry, (4-Nitrophenyl) 2,4-dichloro-5-piperidin-1-ylsulfonylbenzoate is used as a building block for synthesizing more complex molecules.

Biology and Medicine

In biological and medical research, this compound is studied for its potential pharmacological properties. It may act as a precursor for developing drugs targeting specific molecular pathways, particularly those involving nitrophenyl and piperidinyl groups .

Industry

In the industrial sector, this compound is utilized in the production of specialty chemicals and materials. Its reactivity and stability make it suitable for various applications, including the synthesis of polymers and advanced materials .

Mechanism of Action

The mechanism of action of (4-Nitrophenyl) 2,4-dichloro-5-piperidin-1-ylsulfonylbenzoate involves its interaction with specific molecular targets. The nitrophenyl group can participate in redox reactions, while the piperidinylsulfonylbenzoate moiety may interact with enzymes and receptors. These interactions can modulate various biochemical pathways, leading to potential therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of (4-Nitrophenyl) 2,4-dichloro-5-piperidin-1-ylsulfonylbenzoate lies in its combination of functional groups, which confer distinct chemical reactivity and potential biological activity. This makes it a versatile compound for various scientific and industrial applications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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(4-Nitrophenyl) 2,4-dichloro-5-piperidin-1-ylsulfonylbenzoate
Reactant of Route 2
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(4-Nitrophenyl) 2,4-dichloro-5-piperidin-1-ylsulfonylbenzoate

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